molecular formula C15H24O2 B12779581 Aubergenone CAS No. 69427-35-6

Aubergenone

Cat. No.: B12779581
CAS No.: 69427-35-6
M. Wt: 236.35 g/mol
InChI Key: MSSWKGZMPUXALD-FJJYHAOUSA-N
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Description

Aubergenone is a sesquiterpenoid phytoalexin isolated from diseased eggplants (Solanum melongena). It is classified as a stress metabolite produced by plants in response to pathogenic attacks. The compound has been identified as 11-hydroxy-4α,5α-eudesm-1-en-3-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aubergenone can be synthesized from α-cyperone. The synthesis involves several steps, including the formation of intermediate compounds and the application of specific reaction conditions. One of the key steps in the synthesis is the epimerization of the secondary alcohol group, which is achieved by refluxing with ethanolic potassium hydroxide .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Aubergenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols and alkanes .

Scientific Research Applications

Aubergenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of aubergenone involves its interaction with specific molecular targets and pathways in plants. As a phytoalexin, it is produced in response to pathogenic attacks and helps to inhibit the growth of pathogens. The compound’s structure allows it to interact with enzymes and other proteins involved in plant defense, leading to the activation of various biochemical pathways .

Comparison with Similar Compounds

Aubergenone is structurally related to other sesquiterpenoids, such as eudesmane and rishitinol. it is unique due to its specific hydroxyl and ketone functional groups. Similar compounds include:

Properties

CAS No.

69427-35-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(1R,4aS,7R,8aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h6,8,10-12,17H,5,7,9H2,1-4H3/t10-,11-,12+,15+/m1/s1

InChI Key

MSSWKGZMPUXALD-FJJYHAOUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C(C)(C)O

Canonical SMILES

CC1C2CC(CCC2(C=CC1=O)C)C(C)(C)O

Origin of Product

United States

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